tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, known as the spiroatom. This particular compound features a benzofuran ring fused with a piperidine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of benzofuran derivatives with piperidine under specific conditions. For instance, a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization can be employed to achieve high yields of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated spirocyclic compounds.
Scientific Research Applications
tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate
- tert-Butyl ®-(3H-spiro[benzofuran-2,4’-piperidin]-3-yl)carbamate
Uniqueness
tert-Butyl 2H-spiro[benzofuran-3,4’-piperidine]-1’-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl spiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)12-20-14-7-5-4-6-13(14)17/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKMXVYENWODGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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